Leuprolide Acetate EP Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leuprolide Acetate EP Impurity E is a synthetic nonapeptide impurity associated with Leuprolide Acetate, a medication used primarily in the treatment of hormone-sensitive cancers such as prostate cancer, breast cancer, and conditions like endometriosis. The chemical name for this compound is (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leuprolide Acetate EP Impurity E involves liquid-phase peptide synthesis. The process typically includes the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The protected dipeptides are then deblocked using hydrogen chloride in dioxane, followed by further condensation reactions to form the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as precipitation from acetone and chromatography .
Chemical Reactions Analysis
Types of Reactions
Leuprolide Acetate EP Impurity E undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole. Reaction conditions often involve low temperatures and specific solvents like tetrahydrofuran and dioxane .
Major Products Formed
The major products formed from these reactions are various protected and deprotected peptides, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Leuprolide Acetate EP Impurity E is used in various scientific research applications, including:
Chemistry: As a reference standard for the analysis of Leuprolide Acetate.
Biology: In studies related to peptide synthesis and degradation.
Medicine: In the development and testing of hormone therapies for cancer and other conditions.
Industry: In the production of pharmaceuticals and as a quality control standard
Mechanism of Action
Leuprolide Acetate EP Impurity E, like its parent compound, acts as a gonadotropin-releasing hormone receptor agonist. It binds to the receptor, initially stimulating the release of luteinizing hormone and follicle-stimulating hormone. Prolonged activation leads to downregulation of these hormones, resulting in reduced sex steroid levels .
Comparison with Similar Compounds
Similar Compounds
- Leuprolide Acetate EP Impurity D
- Leuprolide Acetate EP Impurity F
- Leuprolide Acetate EP Impurity G
- Leuprolide Acetate EP Impurity H
Uniqueness
Leuprolide Acetate EP Impurity E is unique due to its specific sequence and structure, which differentiates it from other impurities. Its specific role as a reference standard in the analysis of Leuprolide Acetate also highlights its importance in quality control and research .
Properties
Molecular Formula |
C59H84N16O12 |
---|---|
Molecular Weight |
1209.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45+,46-,47-,48-/m0/s1 |
InChI Key |
GFIJNRVAKGFPGQ-WCFQCXMOSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.